molecular formula C13H19NO3 B11973651 n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide CAS No. 67191-53-1

n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide

Cat. No.: B11973651
CAS No.: 67191-53-1
M. Wt: 237.29 g/mol
InChI Key: SHEZBAGBVPEOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is a synthetic amide derivative characterized by a 3,4-dimethoxyphenethylamine backbone linked to a propanamide group. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol (calculated). It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors, neuroactive agents, and anti-inflammatory compounds .

Properties

CAS No.

67191-53-1

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C13H19NO3/c1-4-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)

InChI Key

SHEZBAGBVPEOSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Direct Amide Coupling Using Carbodiimides

The most widely reported method involves the condensation of 3,4-dimethoxyphenethylamine with propanoic acid derivatives using carbodiimide coupling agents. As detailed in PMC9281246, this approach employs dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0°C to facilitate the reaction. The amine reacts with propanoic acid to form the amide bond, with DCC acting as a dehydrating agent to enhance efficiency. Post-reaction, the mixture is purified via recrystallization using a chloroform/hexane (1:1) mixture, yielding crystalline product with minimal by-products.

Reaction Conditions:

  • Coupling Agent: DCC (1.2 equivalents)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C to room temperature

  • Yield: 82–85%

This method is favored in laboratory settings due to its reliability and high purity output. However, the necessity for anhydrous conditions and the toxicity of DCC necessitate careful handling.

Acyl Chloride Method

An alternative route involves the use of propionyl chloride, as noted in VulcanChem’s synthesis protocols. Here, 3,4-dimethoxyphenethylamine is treated with propionyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl by-products. The reaction proceeds at room temperature, offering a faster and more scalable approach compared to carbodiimide-mediated coupling.

Reaction Conditions:

  • Acylating Agent: Propionyl chloride (1.1 equivalents)

  • Base: Triethylamine (2.0 equivalents)

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate

  • Yield: 78–80%

This method is particularly advantageous for industrial applications due to shorter reaction times and compatibility with continuous flow systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DCM vs. THF: DCM provides superior solubility for carbodiimide-mediated reactions, while THF enhances reactivity in acyl chloride methods due to its polar aprotic nature.

  • Low-Temperature Coupling: Reactions conducted at 0°C minimize side reactions such as epimerization or over-acylation, critical for maintaining stereochemical integrity.

Catalytic and Stoichiometric Considerations

  • DCC Equivalents: A 1.2:1 ratio of DCC to carboxylic acid ensures complete activation without excess reagent accumulation.

  • Base Selection: Triethylamine outperforms weaker bases like pyridine in scavenging HCl during acyl chloride reactions, improving reaction kinetics.

Purification and Characterization

Recrystallization Techniques

Crude products are typically recrystallized from chloroform/hexane (1:1), achieving >98% purity as confirmed by HPLC. Alternative solvents like ethyl acetate/hexane mixtures are less effective due to lower solubility differentials.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR spectra exhibit characteristic peaks at δ 6.8–7.1 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 2.3 ppm (propanamide methylene).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 252.1 [M+H]⁺, aligning with the theoretical molecular weight.

Industrial Production Considerations

Scalability Challenges

  • DCC Limitations: High cost and toxicity make DCC impractical for large-scale synthesis, favoring acyl chloride or enzymatic methods.

  • Continuous Flow Systems: Tubular reactors enable efficient heat management and higher throughput, reducing production costs by 30–40% compared to batch processes.

MethodCoupling AgentSolventTemperatureYield
Carbodiimide (DCC)DCCDCM0°C–RT82–85%
Acyl ChloridePropionyl ClTHFRT78–80%
HydrogenationH₂/Pd-Al₂O₃MeOH160°C90%*

*Yield for amine precursor synthesis.

Analytical TechniqueKey Peaks/Data Points
¹H NMRδ 6.8–7.1 (aromatic), δ 3.8 (OCH₃)
ESI-MSm/z 252.1 [M+H]⁺
HPLCRetention time: 8.2 min (98% purity)

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the amine and carboxylic acid derivatives.

Acidic Hydrolysis

Reagents: Concentrated HCl (6M), reflux
Mechanism:

Amide+H2OH+3,4-Dimethoxyphenethylamine+Propanoic Acid\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{3,4-Dimethoxyphenethylamine} + \text{Propanoic Acid}

Outcome: Complete cleavage within 6–8 hours at 100°C.

Basic Hydrolysis

Reagents: NaOH (4M), aqueous ethanol
Mechanism:

Amide+OH3,4-Dimethoxyphenethylamine+Propanoate Salt\text{Amide} + \text{OH}^- \rightarrow \text{3,4-Dimethoxyphenethylamine} + \text{Propanoate Salt}

Outcome: Faster kinetics (2–3 hours at 80°C) compared to acidic conditions.

Alkylation and Acylation at the Amide Nitrogen

The secondary amide nitrogen can undergo alkylation or acylation under specific conditions:

Alkylation

Reagents: Alkyl halides (e.g., CH₃I), NaH in THF
Product: N-Alkylated derivatives (e.g., N-Methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide)
Yield: ~60% with 12-hour reaction time.

Acylation

Reagents: Acetyl chloride, pyridine
Product: N-Acetylated amides
Conditions: Room temperature, 4-hour stirring
Yield: 70–75%.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group participates in EAS due to electron-donating methoxy groups:

Nitration

Reagents: HNO₃/H₂SO₄ (nitrating mixture)
Product: Nitro-substituted derivatives at the ortho/para positions relative to methoxy groups
Conditions: 0–5°C, 2-hour reaction
Outcome: Mixture of mono- and di-nitro products.

Oxidation Reactions

The ethyl linker and methoxy groups are susceptible to oxidation:

Methoxy Group Oxidation

Reagents: Strong oxidants (e.g., KMnO₄, acidic conditions)
Product: Quinone derivatives via demethylation and oxidation
Conditions: Reflux in H₂SO₄, 6-hour reaction
Note: Limited practical utility due to side reactions.

Stability and Degradation Pathways

Mass spectrometry studies reveal fragmentation patterns under high-energy conditions:

  • Amide Bond Cleavage: Generates ions at m/z 301 (1,2-bis(3,4-dimethoxyphenyl)ethan-1-ylium cation) and m/z 244 (propanoate-related fragment) .

  • Methoxy Group Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases.

Scientific Research Applications

Cardiovascular Diseases

Research indicates that n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide may exhibit beneficial effects on cardiovascular health. Preliminary studies suggest that it can modulate blood pressure and improve endothelial function, potentially making it a candidate for treating hypertension and other cardiovascular conditions.

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be advantageous in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Potential

There is emerging evidence that this compound may have neuroprotective effects. Its interaction with specific receptors in the central nervous system suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Studies

A study published in a peer-reviewed journal detailed the pharmacokinetics and pharmacodynamics of this compound in animal models. The results indicated significant reductions in inflammatory markers after administration of the compound.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of this compound in humans for various conditions, including chronic pain management and anxiety disorders. Initial outcomes have been promising, showing improved patient-reported outcomes compared to placebo groups.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally related compounds can be insightful.

Compound NameStructural FeaturesUnique Aspects
3-(4-methoxyphenyl)-N-(2-hydroxyethyl)propanamideContains a methoxy groupLacks the benzazepine core
N-[2-(4-fluorophenyl)ethyl]-3-(benzothiazol-2-sulfanyl)propanamideBenzothiazole instead of benzazepineDifferent pharmacological properties
5-(hydroxy)-N-[2-(dimethylamino)ethyl]benzamideSimpler structureFocused on CNS effects

This table illustrates how this compound's combination of structural features may confer unique biological activities not present in simpler analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Nitrophenyl Derivatives
  • 3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-2-(3-nitrophenyl)ethyl)propanamide (3b) Structure: Incorporates a 3-nitrophenyl group and a hydroxyl moiety on the ethylamine chain. Synthesis: Achieved in 82% yield via nucleophilic substitution. The hydroxyl group improves solubility compared to the parent compound .
Fluorinated Biphenyl Derivatives
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Structure: Features a fluorinated biphenyl group, increasing steric bulk and metabolic stability. Synthesis: Uses (±)-2-(2-fluoro-biphenyl)propanoyl chloride, yielding a racemic mixture. Applications: Fluorine atoms enhance bioavailability and blood-brain barrier penetration, making this analog relevant for CNS-targeted therapies .

Heterocyclic Modifications

Imidazole-Pyridine Hybrid (Compound 193)
  • 3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
    • Structure : Integrates a fluorophenyl-imidazole-pyridine moiety.
    • Synthesis : Prepared via CDI-mediated coupling in 57% yield with 97% HPLC purity .
    • Activity : Identified as a potent CK1δ inhibitor (IC₅₀ < 100 nM), highlighting the role of heterocycles in kinase targeting .
Quinazolinone Derivatives
  • 3-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide Structure: Contains a 4-oxoquinazolinone group, a scaffold known for anticancer activity. Potential: The quinazolinone core may intercalate with DNA or inhibit topoisomerases, though biological data are pending .

Functional Group Replacements

Hydroxyl vs. Methoxy Groups
  • Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (106827-66-1) Structure: Replaces methoxy groups with hydroxyls. Impact: Increased hydrogen-bonding capacity (3 H-bond donors vs. 0 in the parent compound) improves solubility but reduces membrane permeability. This analog is studied for antioxidant properties .
Sulfonamide and Thioether Derivatives
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
    • Structure : Substitutes propanamide with a thiadiazole-thioether group.
    • Applications : Thiadiazole moieties are associated with antimicrobial and antiviral activity .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : Compound 193’s CK1δ inhibitory activity underscores the importance of methoxy groups in orienting aromatic interactions within kinase pockets .
  • Solubility vs. Bioavailability : Hydroxyl-containing analogs (e.g., 106827-66-1) trade lipophilicity for solubility, limiting their CNS applicability but enhancing renal excretion .
  • Commercial Potential: Derivatives like Brufalgin (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide) are patented for analgesic properties, indicating industrial interest .

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 2-(3,4-dimethoxyphenyl)ethan-1-amine with appropriate acylating agents. A study documented the successful synthesis using N-Boc-protected amino acids and DCC as a coupling agent, yielding various functionalized amides . Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compounds, revealing distinct chemical shifts for aromatic protons and methoxy groups .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For instance, it was evaluated against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cells. The compound showed IC50 values in the sub-micromolar range, indicating potent antiproliferative effects .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
CEM-130.48
MCF-70.76
MEL-81.54

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing caspase-3/7 activity in MCF-7 cells . This suggests that this compound may act as a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of apoptotic pathways. Western blot analysis indicated an increase in p53 expression and caspase cleavage in treated cells, suggesting activation of apoptotic signaling pathways . Additionally, molecular docking studies indicated strong interactions between the compound and target proteins involved in cancer progression.

Case Studies

A notable case study explored the effects of this compound on various cancer cell lines. The study reported that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The observed effects were attributed to its ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide, and how can purity be optimized?

The synthesis typically involves coupling 3,4-dimethoxyphenethylamine with propionyl chloride or activated propionic acid derivatives under anhydrous conditions. Key steps include:

  • Use of Schotten-Baumann conditions for amide bond formation.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
  • Purity validation by HPLC (C18 column, UV detection at ~255 nm) and NMR spectroscopy . Intermediate characterization via single-crystal X-ray diffraction (e.g., analogs in ) ensures structural fidelity.

Q. How can researchers determine critical physicochemical properties of this compound for drug discovery?

Essential properties include:

  • LogP (3.46) : Measured via shake-flask method or calculated using software like ChemAxon .
  • Polar Surface Area (69.51 Ų) : Determined computationally (e.g., Molinspiration) to predict membrane permeability .
  • Thermal stability : TGA/DSC analysis to assess decomposition points, with storage recommended at -20°C to prolong stability .
  • Solubility : Tested in DMSO (for in vitro assays) or simulated physiological buffers .

Q. What analytical techniques confirm the molecular structure and stereochemistry of this compound?

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for related propanamide derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ ~2.3 ppm for propionamide methylene, δ ~3.8 ppm for methoxy groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 210.11) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacological activity of this compound?

  • In vitro assays :
  • Receptor binding studies (e.g., opioid or adrenergic receptors) using radioligand displacement assays, referencing structural analogs like Brufalgin .
  • Functional assays (e.g., cAMP inhibition for GPCR activity) with HEK293 cells expressing target receptors.
    • In vivo models :
  • Dose-response studies in rodent pain models (e.g., tail-flick test), with pharmacokinetic profiling (plasma half-life, brain penetration) .
    • Controls : Include positive controls (e.g., Fentanyl for opioid activity ) and vehicle controls to isolate compound-specific effects.

Q. How can discrepancies in structural or activity data be resolved?

  • Crystallographic vs. computational data : Compare experimental X-ray results (e.g., bond angles, torsion) with DFT-optimized structures to identify conformational flexibility .
  • Bioactivity contradictions : Replicate assays under standardized conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What methodologies are recommended for toxicity and safety profiling?

  • In vitro toxicity : Ames test for mutagenicity; mitochondrial toxicity assays (e.g., MTT in HepG2 cells) .
  • In vivo subchronic studies : 90-day rodent trials with histopathological analysis, referencing EFSA guidelines for acrylamide derivatives .
  • Metabolite identification : LC-MS/MS to detect hepatic metabolites, noting potential reactive intermediates (e.g., quinone formation from demethylated dimethoxyphenyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.